N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic propanamide derivative featuring a pyridine-substituted pyrrolidine moiety linked to a trifluoromethylphenyl group. The compound’s structure combines a rigid pyrrolidine-piperidine hybrid system with the electron-withdrawing trifluoromethyl group, which is often employed in medicinal chemistry to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)16-9-6-15(7-10-16)8-11-19(27)25-14-17-4-3-13-26(17)18-5-1-2-12-24-18/h1-2,5-7,9-10,12,17H,3-4,8,11,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPFGFAAQKWQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound featuring a pyridine-pyrrolidine framework, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.39 g/mol. The compound is characterized by the following structural features:
- Pyridine Ring : Contributes to the compound's interaction with biological targets.
- Pyrrolidine Ring : Imparts flexibility and potential for conformational changes.
- Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding.
Anticancer Activity
Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have reported that pyridine-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A similar compound demonstrated an IC50 value below 10 µM against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 and p53 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyridine derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that certain pyridine derivatives exhibited MIC values as low as 31.25 µg/mL against Staphylococcus aureus .
- Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to bacterial enzymes, disrupting their function.
Neuropharmacological Effects
Compounds with a pyrrolidine structure have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases.
- Case Study : A related pyrrolidine derivative showed promise in reducing oxidative stress markers in neuronal cell cultures .
- Mechanism of Action : These compounds may modulate neurotransmitter levels or inhibit neuroinflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Influence on Activity |
|---|---|
| Pyridine Substitution | Enhances receptor binding affinity |
| Trifluoromethyl Group | Increases lipophilicity and membrane permeability |
| Pyrrolidine Flexibility | Allows for conformational adaptability |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous propanamide derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Structural Analogues and Substituent Effects
Key Observations
Substituent Impact on Physicochemical Properties :
- The trifluoromethyl group is a common feature in compounds like 8e , bicalutamide , and the target compound, contributing to increased lipophilicity and metabolic resistance .
- Pyrrolidine/pyrrolidinyl substituents (e.g., 12g and the target compound) generally lower melting points compared to piperazine-linked analogues (e.g., 8e ), likely due to reduced molecular symmetry .
Inferred Bioactivity: 8e and bicalutamide demonstrate the importance of trifluoromethyl groups in targeting specific biological pathways (kinases, androgen receptors) . The target compound’s pyrrolidine-pyridine system may similarly engage π-π stacking or hydrogen bonding in receptor binding. Ferrocenyl derivatives (e.g., 10) highlight the use of organometallic groups for redox activity, a feature absent in the target compound but relevant for comparative drug design .
Synthetic Feasibility :
- The synthesis of 8e and 12g involves coupling reactions (e.g., amide bond formation) similar to those likely required for the target compound, with yields ranging from 58–78% .
Data Gaps and Limitations
- No direct data on the target compound’s solubility, stability, or bioactivity are available in the provided evidence.
- Melting points for trifluoromethyl-containing propanamides vary widely (e.g., 163–193°C), suggesting significant dependence on backbone rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
